molecular formula C16H21NO3 B13455369 benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate

benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate

Cat. No.: B13455369
M. Wt: 275.34 g/mol
InChI Key: XZDCNDFAMAPZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-{1-methyl-2-oxabicyclo[222]octan-4-yl}carbamate is a complex organic compound featuring a unique bicyclic structureThe bicyclic core, 2-oxabicyclo[2.2.2]octane, is known for its stability and unique chemical properties, making it a valuable scaffold in drug design and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile to form the 2-oxabicyclo[2.2.2]octane core . This intermediate can then be further functionalized to introduce the benzyl and carbamate groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium periodate for oxidation and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oximes can yield carbonyl compounds, while reduction of the carbamate group can produce amines .

Mechanism of Action

The mechanism of action of benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate involves its interaction with specific molecular targets. The bicyclic structure provides a rigid framework that can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate is unique due to its combination of the 2-oxabicyclo[2.2.2]octane core and the carbamate group, providing a balance of stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl N-(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

InChI

InChI=1S/C16H21NO3/c1-15-7-9-16(10-8-15,12-20-15)17-14(18)19-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,17,18)

InChI Key

XZDCNDFAMAPZNV-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CO2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.